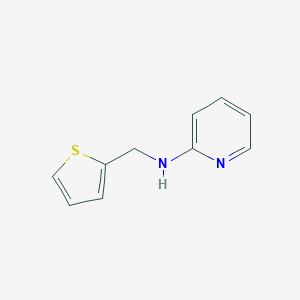

N-(2-Thienylmethyl)pyridin-2-amine

Description

N-(2-Thienylmethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring linked via an amine group to a thiophene-derived substituent. Its structure combines the aromaticity of pyridine with the electron-rich thienyl group, influencing its electronic and steric properties. This compound serves as a precursor or intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules.

The thienylmethyl substituent enhances lipophilicity and may improve binding to biological targets, as seen in related antihistamines like Methapyrilene (), which shares structural motifs with this compound.

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJPDAQZMOQYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161208 | |

| Record name | N-(2-Thienylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-19-2 | |

| Record name | N-(2-Thienylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thenylamino)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thenylamino)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Thienylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-thienylmethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-THENYLAMINO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ4NZM5O6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Buchwald-Hartwig Amination Adaptations

The Buchwald-Hartwig amination, widely employed for C–N bond formation, has been adapted for N-alkylpyridin-2-amine derivatives. In a representative procedure, pyridin-2-amine reacts with 2-(bromomethyl)thiophene using dichlorobis(triphenylphosphine)Pd(II) (5 mol%) and xantphos (6 mol%) in toluene at 110°C under nitrogen. Sodium tert-butoxide serves as the base, facilitating deprotonation of the amine. After 8 hours, the crude product is purified via column chromatography (ethyl acetate/hexane, 1:1), yielding N-(2-thienylmethyl)pyridin-2-amine in 52–56%.

Key Parameters:

Suzuki-Miyaura Coupling Derivatives

While less common, Suzuki coupling has been explored for pre-functionalized intermediates. For instance, 2-aminopyridine boronic esters react with 2-thienylmethyl halides in acetonitrile/water (1:1) at 78°C using Pd(PPh3)4 (3 mol%) and Na2CO3. This method, though lower yielding (31–45%), avoids direct handling of volatile thienylmethyl halides.

Reductive Amination Strategies

TosOH-Catalyzed Condensation

A one-pot condensation of pyridin-2-amine and 2-thiophenecarbaldehyde in methanol with p-toluenesulfonic acid (TosOH, 20 mol%) proceeds at 70°C for 12 hours. The imine intermediate is reduced in situ using 2-isocyano-2,4,4-trimethylpentane, yielding the target compound after extraction (ethyl acetate) and chromatography (68% yield).

Optimization Insights:

Borane-Mediated Reduction

Alternative protocols employ BH3·THF for imine reduction. Pyridin-2-amine and 2-thiophenecarbaldehyde react in THF at 0°C, followed by dropwise BH3 addition and warming to 60°C. After quenching with MeOH, the product is isolated via recrystallization (ethanol/chloroform) in 73% yield.

Base-Promoted Nucleophilic Substitution

Alkylation of Pyridin-2-amine

Direct alkylation using 2-(chloromethyl)thiophene and pyridin-2-amine in DMF with K2CO3 (2 eq) at 80°C for 6 hours provides a straightforward route. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (55% yield).

Challenges and Solutions:

-

Regioselectivity : Competing N1 vs. N3 alkylation is minimized using bulky bases (e.g., NaOtBu).

-

Byproduct formation : Excess amine (1.5 eq) suppresses dialkylation.

Comparative Analysis of Methodologies

Mechanistic Considerations

Pd-Catalyzed Pathways

The oxidative addition of 2-(bromomethyl)thiophene to Pd(0) generates a Pd(II) intermediate, which coordinates pyridin-2-amine via xantphos-assisted ligand exchange. Reductive elimination forms the C–N bond, with NaOtBu scavenging HBr byproduct.

Reductive Amination

Protonation of 2-thiophenecarbaldehyde by TosOH enhances electrophilicity, enabling nucleophilic attack by pyridin-2-amine. The resulting iminium ion is reduced by the isocyanide, which acts as a hydride source via Staudinger-type reactivity.

Scalability and Industrial Relevance

The Buchwald-Hartwig method, despite higher catalyst costs, is preferred for gram-scale synthesis due to reproducibility. In contrast, reductive amination offers cost advantages for pilot-scale batches (>100 g) but requires stringent moisture control .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Thienylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a base and an aprotic solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridin-2-amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that N-(2-Thienylmethyl)pyridin-2-amine exhibits significant antimicrobial properties. Its structure allows for interaction with various biological targets, potentially inhibiting key enzymes in pathogens. Studies have shown that derivatives of this compound can effectively combat bacterial strains resistant to conventional antibiotics .

Anticancer Potential

Compounds similar to this compound have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its thienyl moiety is believed to enhance its efficacy against certain cancer types, making it a candidate for further pharmacological studies .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science. Its aromatic structure suggests potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The amine group may enhance the electrical conductivity of materials, paving the way for innovative applications in electronic devices.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Pyridinemethanamine | Pyridine ring with a methanamine group | Antimicrobial properties |

| 4-Aminopyridine | Amino group at position four | Anticancer activity |

| N-(Pyridin-3-yl)benzene-sulfonamide | Pyridine linked to a sulfonamide | Anti-inflammatory effects |

This compound stands out due to its specific thienyl substitution, which enhances its biological activity compared to other pyridine derivatives .

Mécanisme D'action

The mechanism of action of N-(2-Thienylmethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. Specific pathways involved in its mechanism of action depend on the biological context and the specific target.

Comparaison Avec Des Composés Similaires

Comparative Analysis Table

Activité Biologique

N-(2-Thienylmethyl)pyridin-2-amine, also known as N-(thiophen-2-ylmethyl)pyridin-2-amine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , featuring a pyridine ring linked to a thienylmethyl group through an amine bond. This unique structure is believed to contribute to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors by binding to their active or allosteric sites. Preliminary studies suggest that related compounds can inhibit collagen expression and hydroxyproline content in cell cultures, indicating potential anti-fibrotic effects superior to existing treatments like pirfenidone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against specific cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in malignant cells and inhibit tumor growth in vitro and in vivo models. The compound's ability to interfere with cancer cell signaling pathways is under investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was effective in inhibiting bacterial growth, supporting its potential as an antibiotic agent.

- Anticancer Mechanism : In a recent study, this compound was tested on human cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis rates compared to control groups. Mechanistic studies suggested that it may activate caspase pathways involved in programmed cell death .

- Anti-fibrotic Activity : Research exploring the anti-fibrotic effects of similar compounds indicated that this compound could inhibit collagen synthesis in fibroblast cultures. This suggests potential therapeutic applications in fibrotic diseases where excessive collagen deposition occurs.

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing N-(2-Thienylmethyl)pyridin-2-amine, and how are the products characterized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar pyridin-2-amine derivatives are synthesized by reacting pyridine-2-carbaldehyde with aminomethylthiophene derivatives under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) to form the secondary amine . Characterization relies on ¹H/¹³C NMR to confirm bond formation (e.g., shifts for aromatic protons and methylene groups) and mass spectrometry (MS) to verify molecular weight . For instance, compounds with thienylmethyl substituents show distinct NMR signals for thiophene protons (δ ~6.8–7.4 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Critical techniques include:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks. For example, coupling constants (e.g., J = 5–6 Hz for thiophene protons) and splitting patterns distinguish substituents .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₁H₁₁N₂S for this compound, MW 217.07 g/mol) .

- IR Spectroscopy : To detect functional groups (e.g., N–H stretches ~3300 cm⁻¹) .

Advanced: How can X-ray crystallography and SHELX software determine the crystal structure of derivatives?

X-ray diffraction using instruments like the Agilent Xcalibur diffractometer (CuKα radiation, λ = 1.54178 Å) resolves crystal parameters (e.g., space group P21/n, β = 112.331° for selenazole analogs) . Data refinement via SHELXL involves:

- Absorption correction (multi-scan methods) and structure solution (direct methods).

- R-factor optimization (e.g., R = 0.052, wR = 0.132) and hydrogen-bond analysis (e.g., N–H⋯N interactions forming R₂²(8) motifs) .

- Validation using CrysAlis PRO for data integration .

Advanced: What methodological considerations are critical for analyzing hydrogen bonding and molecular packing?

Key steps include:

- Hydrogen-bond identification : Using difference Fourier maps and geometric criteria (e.g., D–H⋯A angles > 120°, distances < 3.2 Å). For example, N–H⋯N bonds in pyridin-2-amine derivatives stabilize dimeric structures .

- Packing analysis : Software like Mercury visualizes interactions (e.g., π-stacking between pyridinyl rings, C–H⋯π contacts) .

- Thermal ellipsoid modeling : To assess atomic displacement parameters (ADPs) and validate refinement accuracy .

Advanced: How do structural modifications influence physicochemical properties and biological activity?

- Thienyl substituents : Electron-withdrawing groups (e.g., Br, I) increase molecular weight and polarizability, affecting solubility and binding to targets like kinases or adenosine receptors .

- Pyridinyl modifications : Methyl or dimethylamino groups enhance lipophilicity (logP), impacting membrane permeability. For example, analogs with bulky substituents show reduced in vitro efficacy due to steric hindrance .

- Data-driven optimization : Correlate substituent effects (e.g., IC₅₀ values) with computational descriptors (e.g., Hammett σ constants) .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate organic waste and consult hazardous waste guidelines for thiophene-containing compounds .

Advanced: How can computational tools predict reactivity and biological interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens binding affinity to targets (e.g., JAK2 or CSF1R kinases) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Advanced: How to resolve discrepancies between experimental NMR and computational predictions?

- Solvent effects : Simulate NMR shifts with Gaussian 09 using implicit solvent models (e.g., PCM for DMSO) .

- Conformational averaging : Compare Boltzmann-weighted DFT spectra with experimental data to account for rotameric states .

- Validation : Cross-check with X-ray structures to confirm tautomeric forms or protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.